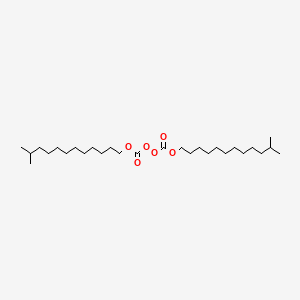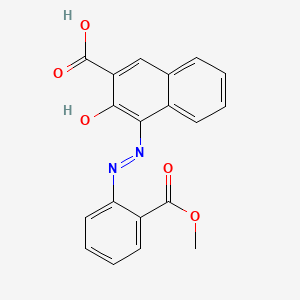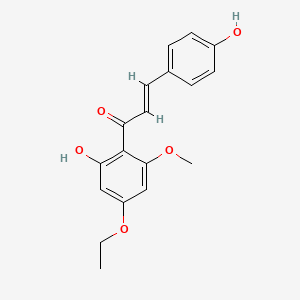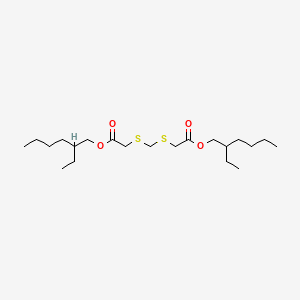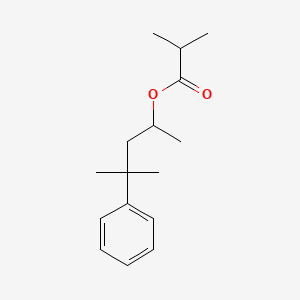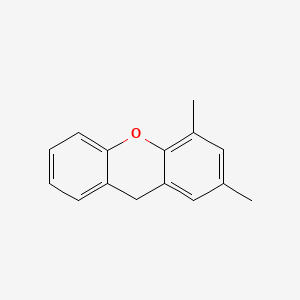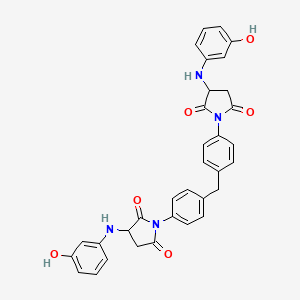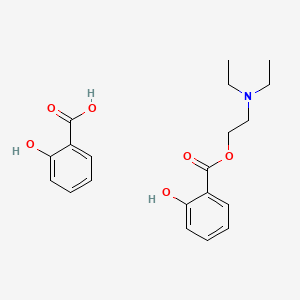
5-Octenyl acetate, (5E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Octenyl acetate, (5E)-, also known as (E)-5-Octenyl acetate, is an organic compound with the molecular formula C10H18O2. It is a carboxylic ester derived from octen-1-ol and acetic acid. This compound is characterized by its pleasant fruity odor, making it a valuable component in the flavor and fragrance industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Octenyl acetate, (5E)-, can be synthesized through the esterification of (E)-5-octen-1-ol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In industrial settings, the production of 5-Octenyl acetate, (5E)-, often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation to obtain the desired ester in high purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Octenyl acetate, (5E)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester back to the alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Octenoic acid
Reduction: (E)-5-Octen-1-ol
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Octenyl acetate, (5E)-, has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in pheromone communication in insects.
Medicine: Investigated for potential therapeutic properties and as a flavoring agent in pharmaceuticals.
Industry: Widely used in the flavor and fragrance industry to impart fruity notes to products.
Mecanismo De Acción
The mechanism of action of 5-Octenyl acetate, (5E)-, involves its interaction with olfactory receptors in the nasal epithelium. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of a fruity odor. This interaction is mediated by the activation of G-protein coupled receptors (GPCRs) and subsequent intracellular signaling cascades .
Comparación Con Compuestos Similares
Similar Compounds
(Z)-5-Octenyl acetate: The cis isomer of 5-Octenyl acetate, (5E)-, with similar chemical properties but different spatial arrangement.
Octyl acetate: A saturated ester with a similar fruity odor but lacking the double bond present in 5-Octenyl acetate, (5E)-.
Hexyl acetate: Another ester with a shorter carbon chain, also used in the flavor and fragrance industry.
Uniqueness
5-Octenyl acetate, (5E)-, is unique due to its specific (E)-configuration, which influences its olfactory properties and reactivity. The presence of the double bond in the (E)-configuration imparts distinct chemical and sensory characteristics compared to its isomers and other similar compounds .
Propiedades
Número CAS |
71978-07-9 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
[(E)-oct-5-enyl] acetate |
InChI |
InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-12-10(2)11/h4-5H,3,6-9H2,1-2H3/b5-4+ |
Clave InChI |
NBYQSRDPBAVRDT-SNAWJCMRSA-N |
SMILES isomérico |
CC/C=C/CCCCOC(=O)C |
SMILES canónico |
CCC=CCCCCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


